

# Application Notes and Protocols for ML375 in Cocaine Self-Administration Paradigms

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## Compound of Interest

Compound Name: *ml375*

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These application notes provide a comprehensive overview of the use of **ML375**, a selective M5 muscarinic acetylcholine receptor (mAChR) negative allosteric modulator (NAM), in preclinical cocaine self-administration studies. The following protocols and data are synthesized from published research to guide the design and execution of similar experiments.

## Introduction

Cocaine use disorder remains a significant public health issue with no FDA-approved pharmacotherapies.<sup>[1]</sup> The M5 muscarinic acetylcholine receptor has emerged as a promising therapeutic target due to its role in modulating the mesolimbic dopamine system, a key circuit in drug reward and reinforcement.<sup>[1][2]</sup> **ML375** is a potent and selective M5 NAM that has been shown to attenuate cocaine self-administration in animal models, suggesting its potential as a novel treatment for cocaine addiction.<sup>[1][3]</sup> These notes provide detailed methodologies for utilizing **ML375** in rat models of cocaine self-administration.

## Data Presentation

The following tables summarize the quantitative effects of **ML375** on cocaine self-administration under both fixed-ratio and progressive-ratio schedules of reinforcement.

Table 1: Effect of **ML375** on Cocaine Self-Administration under a Fixed-Ratio 10 (FR10) Schedule

ML375 Dose (mg/kg, i.p.)	Cocaine Dose (mg/kg/infusion)	Mean Cocaine Infusions ( $\pm$ SEM)
Vehicle	0.1	15.2 $\pm$ 2.3
10	0.1	10.1 $\pm$ 1.8
30	0.1	6.5 $\pm$ 1.5**
Vehicle	0.25	25.8 $\pm$ 3.1
10	0.25	18.3 $\pm$ 2.5
30	0.25	12.1 $\pm$ 2.0
Vehicle	0.5	18.5 $\pm$ 2.2
10	0.5	11.7 $\pm$ 1.9*
30	0.5	7.9 $\pm$ 1.6

\*p < 0.05, \*\*p < 0.01 compared to vehicle treatment at the same cocaine dose. Data synthesized from published findings.

Table 2: Effect of **ML375** on Cocaine Self-Administration under a Progressive-Ratio (PR) Schedule

ML375 Dose (mg/kg, i.p.)	Cocaine Dose (mg/kg/infusion)	Mean Breakpoint ( $\pm$ SEM)
Vehicle	0.25	28.4 $\pm$ 4.1
10	0.25	19.7 $\pm$ 3.5
30	0.25	13.2 $\pm$ 2.8**
Vehicle	0.5	45.6 $\pm$ 5.8
10	0.5	31.5 $\pm$ 4.9
30	0.5	22.1 $\pm$ 4.2**

\*p < 0.05, \*\*p < 0.01 compared to vehicle treatment at the same cocaine dose. Data synthesized from published findings.

## Experimental Protocols

### Animals

- Species: Male Sprague-Dawley rats
- Weight: 250-300 g at the start of the experiment.
- Housing: Individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum unless otherwise specified for the experimental design.

### Surgical Procedure: Intravenous Catheterization

Aseptic surgical techniques are required for the implantation of chronic indwelling intravenous catheters.

- Anesthesia: Isoflurane (2-3% in oxygen) is a commonly used anesthetic.
- Catheter Preparation: Catheters are typically constructed from Silastic or polyurethane tubing attached to a guide cannula.
- Surgical Steps:
  - Anesthetize the rat and shave the area over the jugular vein and the dorsal scapular region.
  - Make a small incision over the right jugular vein and carefully dissect the vein from the surrounding tissue.
  - Insert the catheter into the jugular vein, advancing the tip towards the right atrium.
  - Secure the catheter to the vein with silk sutures.
  - Tunnel the external portion of the catheter subcutaneously to exit at the dorsal scapular region.

- Anchor the cannula to the underlying muscle tissue with sutures and close the incisions.
- Post-Operative Care:
  - Administer a post-operative analgesic (e.g., carprofen, 5 mg/kg, s.c.) and antibiotic (e.g., cefazolin, 20 mg/kg, i.v.) for several days following surgery.
  - Flush the catheters daily with heparinized saline (10-30 U/mL) to maintain patency.
  - Allow a recovery period of at least 5-7 days before starting behavioral experiments.

## Cocaine Self-Administration Apparatus

- Standard operant conditioning chambers equipped with two levers (active and inactive), a stimulus light above the active lever, and an infusion pump.
- The chamber is housed within a sound-attenuating cubicle to minimize external disturbances.
- The rat's catheter is connected to the infusion pump via a protected tether and a liquid swivel, allowing for free movement within the chamber.

## Behavioral Procedures

### a. Acquisition of Cocaine Self-Administration:

- Drug Solution: Cocaine hydrochloride is dissolved in sterile 0.9% saline.
- Training Schedule:
  - Initially, rats are trained on a fixed-ratio 1 (FR1) schedule, where each press on the active lever results in a single intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) and the simultaneous illumination of the stimulus light for a short duration (e.g., 5 seconds).
  - A timeout period (e.g., 20 seconds) follows each infusion, during which lever presses are recorded but have no scheduled consequences.
  - Presses on the inactive lever are recorded but do not result in any programmed event.

- Training sessions are typically 2 hours in duration and are conducted daily.
- Acquisition is generally considered stable when the rat consistently self-administers a stable number of infusions per session with a clear preference for the active lever.

b. Fixed-Ratio (FR) Schedule Testing:

- Once stable self-administration is achieved, the response requirement can be increased to a higher FR schedule (e.g., FR5 or FR10) to assess the reinforcing efficacy of cocaine under a stable workload.
- To evaluate the effect of **ML375**, rats are pretreated with the compound or vehicle prior to the self-administration session.

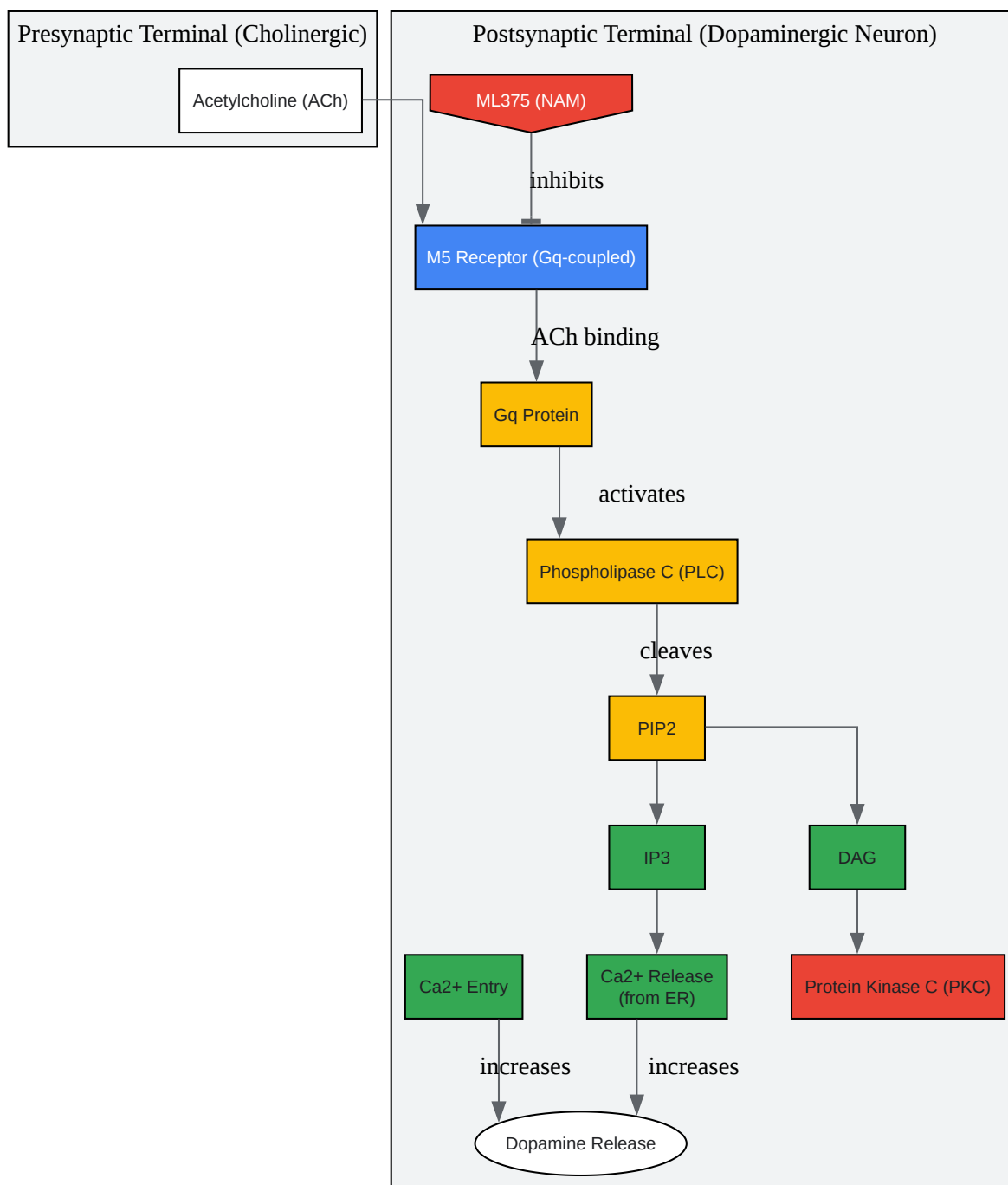
c. Progressive-Ratio (PR) Schedule Testing:

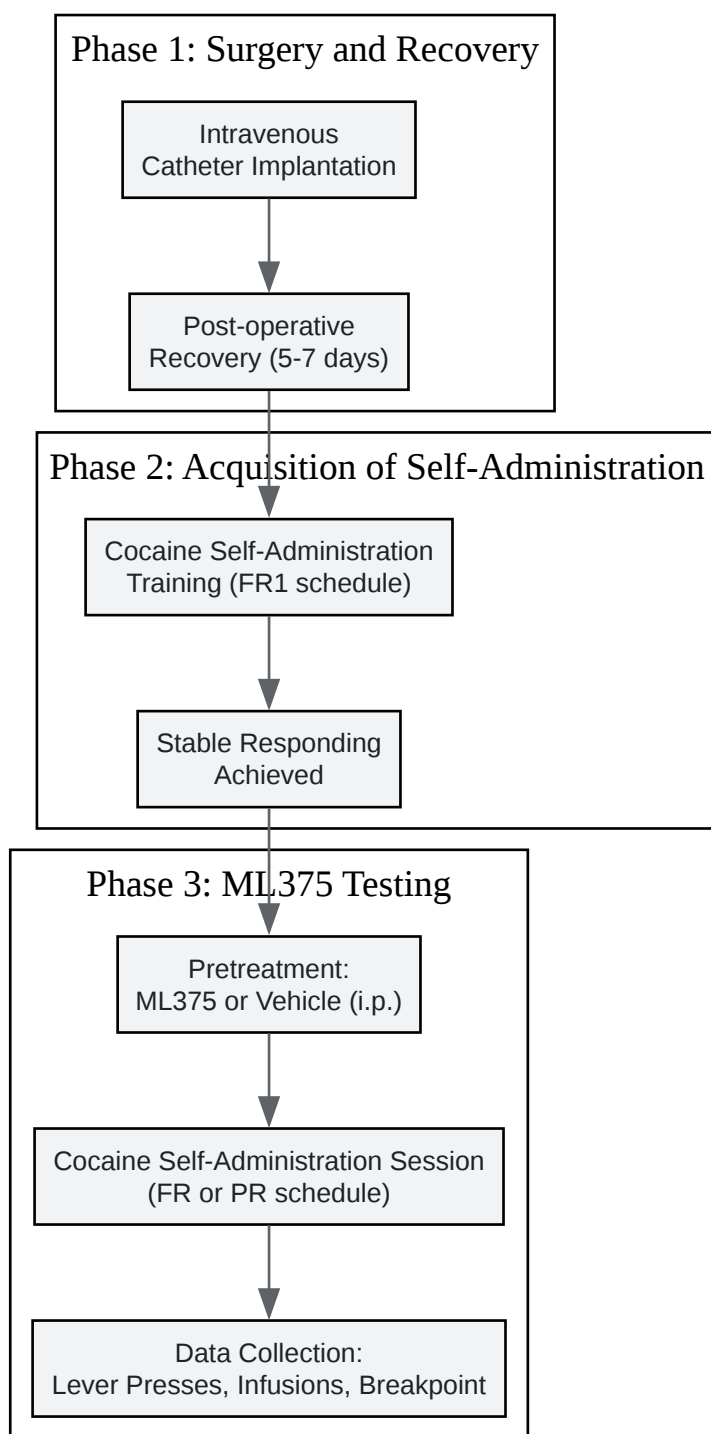
- A PR schedule is used to measure the motivation to self-administer cocaine, where the number of lever presses required for each subsequent infusion increases progressively.
- The "breakpoint" is the highest ratio completed before the rat ceases to respond for a set period (e.g., 1 hour).
- Pretreatment with **ML375** or vehicle is administered before the PR session to assess its impact on the motivation to obtain cocaine.

## ML375 Formulation and Administration

- Formulation: **ML375** can be prepared for intraperitoneal (i.p.) injection by dissolving it in a vehicle solution. A common vehicle is a mixture of 10% Tween 80 in sterile water or saline. The solution should be sonicated to ensure complete dissolution.
- Dose Range: Effective doses in rats for reducing cocaine self-administration are typically in the range of 10-30 mg/kg, i.p.<sup>[1]</sup>
- Administration: Administer the **ML375** solution via i.p. injection 30-60 minutes prior to the start of the self-administration session.

## Mandatory Visualizations





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